Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate
CAS No.: 1232792-18-5
Cat. No.: VC6854474
Molecular Formula: C17H19NO4
Molecular Weight: 301.342
* For research use only. Not for human or veterinary use.
![Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate - 1232792-18-5](/images/structure/VC6854474.png)
Specification
CAS No. | 1232792-18-5 |
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Molecular Formula | C17H19NO4 |
Molecular Weight | 301.342 |
IUPAC Name | methyl 2-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate |
Standard InChI | InChI=1S/C17H19NO4/c1-3-22-15-10-6-7-12(16(15)19)11-18-14-9-5-4-8-13(14)17(20)21-2/h4-10,18-19H,3,11H2,1-2H3 |
Standard InChI Key | UIPSYCUEMKUPOP-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(=O)OC |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a central benzoate ester backbone substituted with a 3-ethoxy-2-hydroxybenzylamino group at the ortho position. Key structural elements include:
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Aromatic rings: Two benzene rings contribute to the compound’s planar stability and π–π stacking potential.
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Ester group: The methyl ester () at the para position of one benzene ring enhances solubility in organic solvents .
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Ethoxy and hydroxyl groups: The 3-ethoxy-2-hydroxybenzyl moiety introduces polarity and hydrogen-bonding capabilities, critical for interactions in biological systems.
Table 1: Key Structural Features
Feature | Description |
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Molecular Formula | |
Molecular Weight | 301.34 g/mol |
Functional Groups | Ester, ethoxy, hydroxyl, secondary amine |
Stereochemistry | No defined stereocenters (achiral) |
Synthetic Pathways
The synthesis of methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate typically follows a two-step protocol analogous to related benzoate esters:
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Schiff Base Formation:
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Reactants: 2-Aminobenzoic acid and 3-ethoxy-2-hydroxybenzaldehyde.
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Conditions: Reflux in ethanol or methanol under acidic catalysis (e.g., ) to form the imine intermediate.
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Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.
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Esterification:
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Reactants: The Schiff base intermediate and methanol.
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Conditions: Acid-catalyzed (e.g., ) esterification at elevated temperatures (60–80°C).
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Yield: ~70–85% after purification via column chromatography.
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Table 2: Synthetic Reaction Conditions
Step | Reagents/Conditions | Key Parameters |
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Schiff Base Formation | Ethanol, , reflux | 6–8 hours, 78°C |
Esterification | Methanol, , 70°C | 12–24 hours, stirring |
Physical and Chemical Properties
Physicochemical Characteristics
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Appearance: Pale yellow crystalline solid.
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Solubility:
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Thermal Stability: Decomposes above 200°C without melting, indicative of strong intermolecular hydrogen bonding .
Spectroscopic Data
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IR Spectroscopy:
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H NMR (400 MHz, CDCl):
Table 3: Computed Physicochemical Properties
Property | Value | Method |
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XLogP3 | 3.8 | Computational prediction |
Hydrogen Bond Donors | 2 | PubChem data |
Topological Polar SA | 67.8 Å | Cactvs 3.4.6.11 |
Reactivity and Biological Activity
Chemical Reactivity
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Hydrolysis: The ester group undergoes saponification under basic conditions (e.g., ) to yield the carboxylic acid derivative.
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Oxidation: The hydroxyl group is susceptible to oxidation, forming a quinone structure in the presence of strong oxidizing agents.
Table 4: Hypothesized Biological Targets
Target | Interaction Mechanism | Potential Application |
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COX-2 Enzyme | Hydrogen bonding with Ser-530 | Anti-inflammatory therapy |
Bacterial Cell Wall | Disruption of peptidoglycan | Antimicrobial agent |
Applications and Future Directions
Industrial and Research Uses
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Organic Synthesis: Intermediate for pharmaceutically active molecules (e.g., nonsteroidal anti-inflammatory drugs).
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Material Science: Building block for polymers with tunable solubility and thermal properties.
Challenges and Opportunities
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Stereoselective Synthesis: Current methods yield racemic mixtures; enantioselective routes are unexplored.
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Toxicity Profiling: In vivo studies are needed to assess safety for therapeutic applications.
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